molecular formula C11H12N2O2 B15264209 6-[(Pent-1-yn-3-yl)amino]pyridine-3-carboxylic acid

6-[(Pent-1-yn-3-yl)amino]pyridine-3-carboxylic acid

Cat. No.: B15264209
M. Wt: 204.22 g/mol
InChI Key: MHAUCTCOFUVNOD-UHFFFAOYSA-N
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Description

6-[(Pent-1-yn-3-yl)amino]pyridine-3-carboxylic acid is a pyridine derivative featuring a carboxylic acid group at position 3 and a pent-1-yn-3-yl-substituted amino group at position 4. This compound is structurally analogous to several pyridine-based derivatives, which differ in substituent groups, enabling comparative studies of physicochemical and functional properties.

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

6-(pent-1-yn-3-ylamino)pyridine-3-carboxylic acid

InChI

InChI=1S/C11H12N2O2/c1-3-9(4-2)13-10-6-5-8(7-12-10)11(14)15/h1,5-7,9H,4H2,2H3,(H,12,13)(H,14,15)

InChI Key

MHAUCTCOFUVNOD-UHFFFAOYSA-N

Canonical SMILES

CCC(C#C)NC1=NC=C(C=C1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-[(Pent-1-yn-3-yl)amino]pyridine-3-carboxylic acid typically involves the reaction of pyridine-3-carboxylic acid with pent-1-yn-3-ylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions: 6-[(Pent-1-yn-3-yl)amino]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

6-[(Pent-1-yn-3-yl)amino]pyridine-3-carboxylic acid has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-[(Pent-1-yn-3-yl)amino]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural and Functional Data Table

Compound Name Substituent Molecular Formula Key Properties
6-[(Pent-1-yn-3-yl)amino]pyridine-3-carboxylic acid Pent-1-yn-3-ylamino C11H12N2O2 Terminal alkyne (click chemistry), moderate lipophilicity, carboxylic acid
6-[(Prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid Propargylamino C9H8N2O2 Shorter alkyne chain, higher solubility than pentynyl analogue
6-[(2-Aminoethyl)amino]nicotinic acid Ethylenediamine C8H11N3O2 Enhanced H-bonding, high aqueous solubility, no alkyne reactivity
6-(2-Aminobenzoyl)pyridine-3-carboxylic acid Benzoylamino C13H11N3O3 Bulky aromatic group, π-π interactions, lower solubility
6-Methylpyridin-3-amine Methyl C6H8N2 Low molecular weight, no carboxylic acid, limited interactions

Q & A

Q. What are the optimal synthetic routes for 6-[(Pent-1-yn-3-yl)amino]pyridine-3-carboxylic acid, and how do reaction conditions influence yield?

The synthesis of pyridine-carboxylic acid derivatives typically involves nucleophilic substitution or coupling reactions. For example, analogous compounds like 6-(4-Methylpiperidin-1-yl)pyridin-3-amine hydrochloride are synthesized via nucleophilic aromatic substitution using piperidine derivatives under reflux in polar aprotic solvents (e.g., DMF or DMSO) . For the target compound, introducing the pent-1-yn-3-ylamine moiety may require a Sonogashira coupling or copper-catalyzed alkyne-amine coupling. Reaction parameters such as temperature (80–120°C), catalyst loading (e.g., Pd/Cu), and solvent choice (THF or acetonitrile) critically affect yield and purity. Optimization should prioritize minimizing side reactions, such as alkyne polymerization or over-reduction .

Q. What analytical techniques are recommended for characterizing this compound’s purity and structural integrity?

Key techniques include:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns and alkyne/amine integration.
  • High-resolution mass spectrometry (HRMS) : To verify molecular ion peaks and rule out impurities.
  • HPLC with UV/Vis detection : For assessing purity (>95%) and separating stereoisomers, if applicable .
  • X-ray crystallography : For resolving ambiguous structural features (e.g., regioselectivity in alkyne-amine bonding), as demonstrated for 3-(pyridin-4-yl)acrylic acid derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for structurally similar pyridine-carboxylic acid derivatives?

Discrepancies in reported activities (e.g., anti-proliferative effects) often arise from variations in assay conditions or cellular models. For example, FMPPP , a pyrazole-pyridine hybrid, showed mTOR/p70S6K inhibition in prostate cancer cells, but results depend on autophagy induction protocols and cell-line-specific metabolic profiles . To address contradictions:

  • Standardize assay parameters (e.g., serum concentration, incubation time).
  • Validate target engagement using kinase activity assays or CRISPR-based gene silencing.
  • Compare pharmacokinetic profiles (e.g., solubility, membrane permeability) using LC-MS/MS .

Q. What computational strategies are effective for predicting the binding affinity of this compound to biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model interactions with targets like kinases or GPCRs. For instance, 3-(6-fluoropyridin-3-yl)propanoic acid derivatives were evaluated for binding to amino acid transporters using in silico methods . Key steps include:

  • Generating 3D conformers with tools like Open Babel.
  • Validating force fields (e.g., AMBER) against experimental crystallographic data (e.g., CSD entries for pyridine derivatives) .
  • Incorporating solvation effects and entropy calculations to refine binding energy estimates.

Q. How can researchers design experiments to elucidate the mechanism of action for this compound in cancer models?

A multi-omics approach is recommended:

  • Transcriptomics : RNA-seq to identify differentially expressed genes (e.g., mTOR pathway components) .
  • Metabolomics : LC-MS profiling to track metabolic shifts (e.g., TCA cycle intermediates).
  • Chemical proteomics : Use activity-based probes to map target proteins, as applied to N-[6-amino-3-methyl-1-(2-methyl-2-propenyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]-N'-isopropylurea .
  • Validate findings with CRISPR-Cas9 knockouts or siRNA silencing of candidate targets.

Methodological Challenges

Q. What strategies mitigate degradation during storage or handling of alkyne-containing compounds like this one?

Alkyne moieties are prone to oxidation or hydration. Best practices include:

  • Storing under inert gas (argon) at −20°C in amber vials.
  • Adding stabilizers (e.g., BHT) to liquid formulations.
  • Periodic purity checks via HPLC, as degradation products (e.g., carboxylic acids from alkyne oxidation) can form .

Q. How can researchers address low solubility in aqueous buffers during biological assays?

  • Use co-solvents like DMSO (≤0.1% v/v) or cyclodextrin-based formulations.
  • Synthesize prodrugs (e.g., ester derivatives) to enhance solubility, as seen with 1-[2-[methyl-(4-methyl-1H-pyrrole-3-carbonyl)amino]acetyl]piperidine-3-carboxylic acid .
  • Employ nanoformulations (e.g., liposomes) for in vivo studies.

Data Interpretation and Validation

Q. How should researchers validate unexpected spectroscopic data (e.g., anomalous 1H^1H1H-NMR shifts)?

  • Compare with literature data for analogues (e.g., 6-methylpyridin-3-yl propanamine ) .
  • Perform 2D NMR (COSY, HSQC) to resolve overlapping signals.
  • Re-crystallize the compound and re-acquire data to exclude solvent or impurity effects .

Q. What statistical methods are appropriate for analyzing dose-response relationships in cytotoxicity studies?

  • Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate IC50_{50} values.
  • Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons.
  • Apply machine learning (e.g., random forest) to identify predictors of potency in high-throughput screens .

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